N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide
Description
Properties
CAS No. |
847769-80-6 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-23-18-9-5-2-6-14(18)12-19(22)20-11-10-15-13-21-17-8-4-3-7-16(15)17/h2-9,13,21H,10-12H2,1H3,(H,20,22) |
InChI Key |
GJYJVQFJKCPBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCC2=CNC3=CC=CC=C32 |
solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of neuropharmacology and anti-inflammatory research. The structural framework of this compound includes an indole moiety, which is often associated with various biological activities, including modulation of neurotransmitter systems and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 300.36 g/mol. The presence of both the indole and methoxyphenyl groups contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. The indole structure is known for its affinity towards serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Additionally, compounds with similar structures have been linked to anti-inflammatory properties, suggesting that this compound may also influence inflammatory pathways.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole & Methoxyphenyl | Potential neuroprotective & anti-inflammatory |
| N-(4-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide | Indole & Pyrazole | Analgesic |
| N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole & Naphthalene | Anti-inflammatory |
Neuroprotective Effects
Preliminary studies indicate that this compound exhibits neuroprotective effects by modulating neurotransmitter systems. Research has shown that compounds with similar indole structures can enhance serotonin receptor activity, potentially alleviating symptoms associated with depression and anxiety disorders .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis .
Case Studies
A notable case study involved the synthesis and evaluation of related indole derivatives, which demonstrated significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer). These derivatives showed IC50 values indicating potent anti-proliferative effects, suggesting that similar compounds may share this activity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methoxyphenyl group differentiates it from naphthalenyl () or benzo[d][1,3]dioxol () analogs.
- Synthesis : DCC-mediated coupling () is a common method for indole-containing acetamides, suggesting the target compound could be synthesized similarly. Microbial biosynthesis () is an alternative route for simpler analogs.
Pharmacological Activities
Key Observations :
- Methoxy groups may enhance receptor binding or solubility, as seen in C3’s anti-biofilm activity ().
- Simpler analogs (e.g., N-acetyltryptamine) exhibit antimicrobial properties, suggesting the target compound’s methoxyphenyl group could broaden its spectrum .
- Hydroxylation of the indole ring () reduces cytotoxicity, highlighting the importance of substituent positioning.
Structure-Activity Relationships (SAR)
- Indole Backbone : Critical for interactions with biological targets (e.g., serotonin receptors, microbial enzymes) .
- Methoxy Substitution : Enhances metabolic stability and lipophilicity compared to hydroxyl or halogen substituents .
- Acetamide Linker : Facilitates hydrogen bonding, crucial for enzyme inhibition (e.g., LasR in ).
Preparation Methods
Step 1: Starting Materials
- Indole Derivatives : The indole moiety is derived from tryptamine or indole-3-acetic acid.
- Methoxyphenyl Acetic Acid : This provides the methoxyphenyl group required for the final structure.
Step 2: Activation of Carboxylic Acid
To facilitate coupling, the carboxylic acid group of methoxyphenyl acetic acid is activated using reagents such as:
- 1,1-Carbonyldiimidazole (CDI) : This reagent activates the carboxylic acid by forming an intermediate carbamate.
- Dicyclohexylcarbodiimide (DCC) : Commonly used in peptide synthesis.
Step 3: Coupling Reaction
The activated carboxylic acid intermediate reacts with tryptamine or related indole derivatives under controlled conditions:
- Solvent: Acetonitrile or dichloromethane.
- Catalyst: Pyridine or triethylamine to enhance nucleophilic attack.
- Temperature: Typically conducted at room temperature or slightly elevated temperatures (~40°C).
Reaction Optimization
Key Parameters
Several factors influence the yield and purity of the product:
- Molar Ratios : The molar ratio of reagents directly impacts reaction efficiency. A 1:1.2 ratio of tryptamine to activated methoxyphenyl acetic acid is recommended.
- Solvent Choice : Polar aprotic solvents like acetonitrile enhance reaction kinetics.
- Catalyst Concentration : Catalytic amounts of pyridine (~0.1 equivalent) are sufficient to drive the reaction forward.
Byproduct Control
Side reactions such as overcoupling or hydrolysis of intermediates can be minimized by:
- Maintaining anhydrous conditions.
- Using freshly distilled solvents.
Purification Techniques
After synthesis, purification is essential to isolate this compound in its pure form:
- Column Chromatography :
- Stationary Phase: Silica gel.
- Eluent System: A gradient mixture of ethyl acetate and hexane.
- Purpose: Removes unreacted starting materials and byproducts.
-
- Solvent: Methanol or ethanol.
- Cooling Rate: Slow cooling enhances crystal formation.
Spectroscopic Characterization :
- Techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry confirm structural integrity.
Data Table
| Step | Reagents/Conditions | Observations/Notes |
|---|---|---|
| Activation | CDI in acetonitrile | Formation of carbamate intermediate; CO₂ evolution observed |
| Coupling Reaction | Tryptamine + activated methoxyphenyl acetic acid | Optimal yield at room temperature; pyridine enhances nucleophilicity |
| Purification | Column chromatography with ethyl acetate/hexane | Pure product obtained; impurities removed effectively |
| Characterization | NMR, IR, Mass Spectrometry | Confirmed structure with expected chemical shifts |
Alternative Methods
One-Pot Multicomponent Reaction
An alternative approach involves a one-pot synthesis using indole-3-acetic acid, CDI, and substituted anilines:
- Advantage: Simplifies reaction setup and minimizes intermediate handling.
- Disadvantage: Requires precise control over reaction conditions to avoid side reactions.
Microwave-Assisted Synthesis
Recent advancements include microwave-assisted reactions that reduce reaction time significantly:
- Reaction Time: ~15 minutes compared to hours in conventional methods.
- Yield Improvement: Enhanced efficiency due to uniform heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
